2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Description

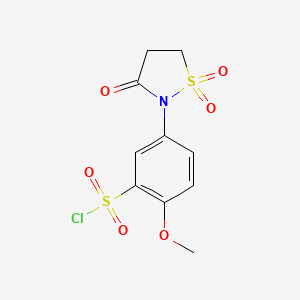

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy-substituted benzene ring and a 1,1,3-trioxo-2-thiazolidinyl substituent. The thiazolidin ring contains three oxygen atoms, making it a sulfone-rich heterocycle. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonyl chloride group (-SO₂Cl) acts as a reactive handle for forming sulfonamides or sulfonate esters . Its molecular formula is C₁₁H₁₂ClNO₆S₂, with a molecular weight of 353.79 g/mol and a purity typically exceeding 95% .

Properties

IUPAC Name |

2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6S2/c1-18-8-3-2-7(6-9(8)20(11,16)17)12-10(13)4-5-19(12,14)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOPNPVDBHAKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps:

Formation of the Thiazolidine Ring: The initial step involves the formation of the thiazolidine ring. This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature and pressure.

Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Aqueous base or acid.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its highly reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Reactivity: The 1,1,3-trioxo-thiazolidinyl group in the target compound is strongly electron-withdrawing, activating the sulfonyl chloride group for nucleophilic attack. This contrasts with methoxyethyl or isopropyl substituents (e.g., 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride), which are electron-donating and reduce reactivity . 4,4-Dimethyl substitution on the thiazolidin ring (CAS 927997-44-2) introduces steric hindrance, slowing reaction kinetics compared to the non-methylated analog .

Spectroscopic Differentiation :

- The ν(SO₂Cl) IR absorption at 1199–1200 cm⁻¹ is consistent across sulfonyl chlorides (e.g., 3-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride) .

- ¹H NMR aromatic signals vary significantly: the target compound’s protons resonate downfield (δ ~8.0–7.5 ppm) due to electron withdrawal, while methoxyethyl-substituted analogs show upfield shifts (δ ~7.3–6.8 ppm) .

Synthetic Utility: The trioxo-thiazolidinyl group’s sulfone-rich structure enhances stability in acidic or oxidative conditions, making it preferable for pharmaceutical intermediates .

Commercial Availability :

- The target compound and its dimethyl analog (CAS 927997-44-2) are available in >95% purity from suppliers like Parchem Chemicals, while analogs like 2-Methoxy-5-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride are niche products .

Critical Analysis of Evidence

- Contradictions: and highlight minor structural variations (e.g., methyl vs. dimethyl groups) that significantly alter physicochemical properties, underscoring the need for precise compound identification .

- Limitations : Data on biological activity is sparse for the target compound, though analogs like benzothiazole derivatives are well-studied .

Biological Activity

2-Methoxy-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl chloride group, which is known for its high reactivity and utility in organic synthesis, particularly in the development of sulfonamide-based drugs. The presence of the thiazolidine ring and methoxy group adds unique properties that may enhance its biological activity.

- IUPAC Name: 2-methoxy-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzenesulfonyl chloride

- CAS Number: 927966-18-5

- Molecular Formula: C₁₁H₁₂ClNO₆S₂

- Molecular Weight: 339.8 g/mol

The biological activity of this compound is largely attributed to its sulfonyl chloride moiety, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and peptides, potentially influencing their function and stability. The thiazolidine ring may also play a role in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazolidine rings exhibit significant antimicrobial properties. The incorporation of the thiazolidine structure in 2-Methoxy-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride suggests potential efficacy against various pathogens.

Case Study:

A study highlighted the importance of thiazolidinone derivatives in combating antibiotic resistance. Compounds similar to 2-Methoxy-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-y)benzene derivatives were shown to inhibit bacterial biofilms and reduce resistance mechanisms in pathogens like E. coli and Staphylococcus aureus .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | Antibacterial | 0.008 - 0.03 | |

| Thiazolidinone Derivatives | Antimicrobial | Variable | |

| 2-Methoxy Derivative | Antitumor | Not specified |

Synthetic Routes

The synthesis of 2-Methoxy-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-y)benzene involves several key steps:

- Formation of Thiazolidine Ring: Reaction of suitable amines with carbonyl compounds in the presence of sulfur.

- Methoxy Group Introduction: Methylation using methyl iodide or dimethyl sulfate.

- Sulfonylation: Reaction with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Methoxy-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) constructing the trioxo-thiazolidinyl moiety and (2) introducing the sulfonyl chloride group. A common approach for sulfonyl chloride formation is chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions in anhydrous solvents like dichloromethane or toluene . For example, analogous sulfonyl chlorides (e.g., 1,1-dioxo-benzo[b]thiophene-6-sulfonyl chloride) are synthesized via SOCl₂-mediated chlorination at 60–80°C for 4–6 hours, achieving yields of 70–85% . Reaction purity is critical; moisture must be excluded to avoid hydrolysis. Intermediate characterization via NMR (¹H/¹³C) and FT-IR (to confirm S=O and S-Cl stretches) is recommended before proceeding to subsequent steps.

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing sulfonyl groups. ¹³C NMR confirms the sulfonyl chloride carbon (δ ~125–135 ppm) and trioxo-thiazolidine carbonyls (δ ~165–175 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For sulfonyl chlorides, high-resolution data (d-spacing < 0.8 Å) is critical to resolve Cl and S positions. Twinning or disorder in the thiazolidine ring may require specialized refinement protocols .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns.

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group is highly electrophilic, enabling reactions with amines (to form sulfonamides), alcohols (sulfonate esters), and thiols (sulfonyl thioesters). Reactivity is enhanced by the electron-withdrawing trioxo-thiazolidine ring, which stabilizes the transition state. For example, in aqueous alkaline conditions, nucleophilic attack proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) chloride displacement. Kinetic studies using HPLC or conductometry can monitor reaction progress .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during derivatization of this compound?

- Temperature Control : Lower temperatures (0–5°C) suppress hydrolysis of the sulfonyl chloride group in aqueous media.

- Protecting Groups : Temporary protection of the methoxy group (e.g., using tert-butyldimethylsilyl ether) prevents undesired demethylation under strong acidic/basic conditions .

- Inert Atmospheres : Reactions involving thiols or amines require nitrogen/argon to avoid oxidation side products.

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfur in sulfonyl chloride). Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts regioselectivity in nucleophilic attacks. Solvent effects (PCM models) refine activation energy estimates for substitution reactions .

Q. What structural modifications enhance bioactivity in sulfonamide derivatives of this compound?

Analogues with bulkier substituents on the thiazolidine ring (e.g., phenyl or dodecyl groups) show improved binding to enzyme active sites. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives demonstrated sub-micromolar IC₅₀ values in antitumor assays against leukemia cell lines. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and in vitro cytotoxicity screens (MTT assays) are essential for optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous sulfonyl chlorides?

Variations in yield (e.g., 60% vs. 85%) often arise from:

- Purity of Starting Materials : Trace moisture in sulfonic acid precursors reduces chlorination efficiency.

- Work-Up Protocols : Rapid quenching with ice water minimizes hydrolysis but may precipitate impurities.

- Catalyst Use : Lawesson’s reagent improves cyclization in thiazolidine formation but can introduce sulfur byproducts .

Standardizing reaction conditions (e.g., SOCl₂ stoichiometry, reflux duration) and reporting detailed procedural notes are critical for reproducibility.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.